(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid
CAS No.: 58521-49-6
Cat. No.: VC21544646
Molecular Formula: C13H25NO5
Molecular Weight: 275,35 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58521-49-6 |
|---|---|
| Molecular Formula | C13H25NO5 |
| Molecular Weight | 275,35 g/mole |
| IUPAC Name | (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
| Standard InChI | InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10-/m0/s1 |
| Standard InChI Key | KJIQRHBVNGRPCO-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Introduction
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is a complex organic compound that plays a significant role in various biochemical and pharmaceutical applications. This compound is characterized by its specific stereochemistry, which influences its reactivity and biological activity. It is commonly referred to as Boc-statine due to the presence of a tert-butoxycarbonyl (Boc) protecting group.
Synonyms
-
BOC-STA-OH
-
Boc-statine
-
(3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Peptide Synthesis
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is used as a building block in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino function, allowing for selective reactions and enhancing the efficiency of peptide synthesis processes.
Drug Development
This compound is involved in the development of pharmaceutical compounds, particularly in creating novel therapeutics that target specific biological pathways. Its unique stereochemistry and functional groups make it suitable for designing drugs with specific biological activities.
Biotechnology
In biotechnology, it aids in the production of biologically active molecules, contributing to the engineering of proteins and enzymes for various applications.
Research in Neuroscience
The compound is involved in studies related to neurotransmitter systems, contributing to the understanding of neurological disorders and potential treatments.
Cosmetic Formulations
It is explored for its potential in skincare products due to its amino acid properties, which may enhance skin health and hydration.
Research Findings
Recent research highlights the versatility of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid in biochemical applications. Its role in peptide synthesis and drug development underscores its importance in advancing pharmaceutical research.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO5 |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 58521-49-6 |
| IUPAC Name | (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid |
| Synonyms | BOC-STA-OH, Boc-statine |
| Boiling Point | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume